molecular formula C20H19ClN2OS2 B2843174 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide CAS No. 571149-79-6

2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide

Cat. No.: B2843174
CAS No.: 571149-79-6
M. Wt: 403.0 g/mol
InChI Key: MFGPMKJEOBHZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chloroacetamide derivative featuring a benzothiophene core substituted with cyano, dimethyl, and ethenyl-linked 3-methylthiophen-2-yl groups. The presence of a thiophene ring and cyano group may influence electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

CAS No.

571149-79-6

Molecular Formula

C20H19ClN2OS2

Molecular Weight

403.0 g/mol

IUPAC Name

2-chloro-N-[3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6H-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C20H19ClN2OS2/c1-12-6-7-25-16(12)5-4-13-8-14-15(11-22)19(23-17(24)10-21)26-18(14)20(2,3)9-13/h4-8H,9-10H2,1-3H3,(H,23,24)

InChI Key

MFGPMKJEOBHZBD-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl

Canonical SMILES

CC1=C(SC=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl

solubility

not available

Origin of Product

United States

Mechanism of Action

Mode of Action

It is known that the compound has a high binding energy, suggesting a strong interaction with its targets. This interaction could lead to changes in the function of the target proteins, affecting cellular processes.

Biochemical Pathways

It is known that the compound has activity against invertebrate pests. This suggests that it may affect pathways related to the nervous system or other essential physiological processes in these organisms.

Result of Action

Given its activity against invertebrate pests, it can be inferred that the compound likely causes mortality or other detrimental effects in these organisms.

Biological Activity

The compound 2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide is a novel chemical entity with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H19ClN2OSC_{20}H_{19}ClN_2OS. The structure features a chloro group, a cyano group, and a benzothiophene moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have been shown to inhibit DNA synthesis in cancer cells by interfering with polymerase activity. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.

CompoundActivityMechanism
5-fluorouracilAnticancerInhibits DNA synthesis
2-chloro-N-{...}Potentially anticancerInhibits DNA polymerase

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest that it may exhibit moderate to strong activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antimicrobial agents.

The biological activity of the compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in cellular processes, such as DNA polymerase and protein kinases.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
  • Receptor Modulation : There is potential for interaction with specific cellular receptors that mediate growth and survival signals in cancer cells.

Study 1: Anticancer Efficacy

A study investigated the efficacy of a structurally similar compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics.

Study 2: Antimicrobial Testing

In another study, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations lower than those required for conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide Class

Several chloroacetamide derivatives share structural motifs with the target compound. Key analogues include:

Compound Name Substituents/Functional Groups Primary Use/Application Reference
Target Compound 3-cyano, 7,7-dimethyl, ethenyl-(3-methylthiophen-2-yl), benzothiophene core Unknown (likely agrochemical)
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Herbicide
Dimethenamid 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide Herbicide
Thenylchlor 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide Herbicide
Furan Analog (CAS 13519-74-9) 5-methylfuran-2-yl ethenyl group instead of 3-methylthiophen-2-yl Medicinal (unspecified)
Key Observations:

Core Structure : The target compound’s benzothiophene core distinguishes it from simpler arylacetamides (e.g., alachlor’s diethylphenyl group). This may enhance steric bulk and alter binding affinity in biological systems.

The 3-methylthiophen-2-yl ethenyl moiety introduces conjugated π-systems, which could improve UV absorption properties compared to non-aryl analogues .

Thiophene vs. Furan : The furan analog (CAS 13519-74-9) replaces thiophene with a furan ring, reducing sulfur’s polarizability and possibly decreasing stability under oxidative conditions .

Physicochemical and Functional Comparisons

Property Target Compound Alachlor Dimethenamid
Solubility Likely low (hydrophobic benzothiophene) Moderate (methoxymethyl enhances H2O) Low (thienyl and branched alkyl)
Reactivity High (cyano and chloro groups) Moderate (methoxymethyl stabilizes) Moderate (thiophene may stabilize)
Bioactivity Unknown Herbicidal (ACCase inhibition) Herbicidal (lipid synthesis inhibition)
Hydrogen Bonding Patterns:

The target compound’s cyano and acetamide groups may form hydrogen bonds with biological targets or crystal lattice partners, as seen in other acetamides . However, the bulky benzothiophene core could limit accessibility compared to smaller analogues like pretilachlor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.